2-(4-chlorophenyl)-3,5-dimethyl-N-[2-(morpholin-4-yl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine 2-(4-chlorophenyl)-3,5-dimethyl-N-[2-(morpholin-4-yl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC11352498
InChI: InChI=1S/C20H24ClN5O/c1-14-13-18(22-7-8-25-9-11-27-12-10-25)26-20(23-14)15(2)19(24-26)16-3-5-17(21)6-4-16/h3-6,13,22H,7-12H2,1-2H3
SMILES: CC1=NC2=C(C(=NN2C(=C1)NCCN3CCOCC3)C4=CC=C(C=C4)Cl)C
Molecular Formula: C20H24ClN5O
Molecular Weight: 385.9 g/mol

2-(4-chlorophenyl)-3,5-dimethyl-N-[2-(morpholin-4-yl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine

CAS No.:

Cat. No.: VC11352498

Molecular Formula: C20H24ClN5O

Molecular Weight: 385.9 g/mol

* For research use only. Not for human or veterinary use.

2-(4-chlorophenyl)-3,5-dimethyl-N-[2-(morpholin-4-yl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine -

Specification

Molecular Formula C20H24ClN5O
Molecular Weight 385.9 g/mol
IUPAC Name 2-(4-chlorophenyl)-3,5-dimethyl-N-(2-morpholin-4-ylethyl)pyrazolo[1,5-a]pyrimidin-7-amine
Standard InChI InChI=1S/C20H24ClN5O/c1-14-13-18(22-7-8-25-9-11-27-12-10-25)26-20(23-14)15(2)19(24-26)16-3-5-17(21)6-4-16/h3-6,13,22H,7-12H2,1-2H3
Standard InChI Key RUTPZZJRTQQHNL-UHFFFAOYSA-N
SMILES CC1=NC2=C(C(=NN2C(=C1)NCCN3CCOCC3)C4=CC=C(C=C4)Cl)C
Canonical SMILES CC1=NC2=C(C(=NN2C(=C1)NCCN3CCOCC3)C4=CC=C(C=C4)Cl)C

Introduction

2-(4-chlorophenyl)-3,5-dimethyl-N-[2-(morpholin-4-yl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine is a complex organic compound with a specific molecular structure. It belongs to the pyrazolo[1,5-a]pyrimidine class, which is known for its diverse biological activities. This compound is characterized by its unique combination of functional groups, including a chlorophenyl ring, dimethyl groups, and a morpholin-4-yl moiety attached to the pyrazolo[1,5-a]pyrimidine core.

Biological Activity

While specific biological activity data for 2-(4-chlorophenyl)-3,5-dimethyl-N-[2-(morpholin-4-yl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine is limited, compounds within the pyrazolo[1,5-a]pyrimidine class have shown potential as inhibitors or modulators of various biological targets. For example, related compounds have been explored for their anti-cancer properties by inhibiting specific kinases or receptors involved in cell proliferation .

Research Findings and Future Directions

Given the lack of detailed research findings specifically on 2-(4-chlorophenyl)-3,5-dimethyl-N-[2-(morpholin-4-yl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine, future studies should focus on its synthesis optimization, biological screening, and structure-activity relationship (SAR) analysis. This could involve evaluating its potential as a therapeutic agent or tool compound in biomedical research.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator